molecular formula C21H16F2N6O4 B2531473 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-37-2

3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2531473
CAS No.: 922138-37-2
M. Wt: 454.394
InChI Key: MAQCQOKCMACWMX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. Its structure comprises a pyrazolo-pyrimidinone core substituted with a 3-nitrobenzyl group at position 5 and a 3,4-difluorobenzamide moiety linked via an ethyl chain at position 1 (Figure 1). The nitro group (electron-withdrawing) and fluorine atoms (enhancing lipophilicity and metabolic stability) are critical for modulating bioactivity and pharmacokinetics.

Properties

IUPAC Name

3,4-difluoro-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O4/c22-17-5-4-14(9-18(17)23)20(30)24-6-7-28-19-16(10-26-28)21(31)27(12-25-19)11-13-2-1-3-15(8-13)29(32)33/h1-5,8-10,12H,6-7,11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCQOKCMACWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 922138-37-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16F2N6O4C_{21}H_{16}F_{2}N_{6}O_{4}, with a molecular weight of 454.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H16F2N6O4
Molecular Weight454.4 g/mol
CAS Number922138-37-2

Antitumor Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. In vitro studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted the compound's inhibitory effects on breast cancer (MCF-7) and hepatocellular carcinoma cells, with IC50 values indicating potent activity (0.057 ± 0.003 μM) compared to standard treatments like sorafenib (0.184 ± 0.01 μM) .

The biological activity of 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). The pyrazolo[3,4-d]pyrimidine structure acts as a bioisostere of adenine, effectively mimicking ATP and binding to the kinase domain of CDKs. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Study on Antiviral Activity

A recent investigation into CSNK2 inhibitors demonstrated that pyrazolo[1,5-a]pyrimidines possess antiviral properties against β-coronaviruses including SARS-CoV-2. The study revealed that structural modifications could enhance potency and metabolic stability while maintaining effective solubility profiles . Although this specific compound was not tested directly against viruses, its structural analogs suggest a potential for similar antiviral applications.

In Vivo Efficacy

In vivo studies are essential for assessing the pharmacokinetics and therapeutic efficacy of this compound. While specific data on 3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is limited, related compounds have shown promising results in animal models for tumor reduction and improved survival rates when used in combination therapies .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Nitrobenzyl (position 5); 3,4-difluorobenzamide (position 1) Calculated: 466.4 g/mol¹ High electron-withdrawing nitro group; dual fluorine substitution enhances membrane permeability
Example 53 Pyrazolo[3,4-d]pyrimidinone 3-Fluorophenyl-chromen-2-yl (position 5); 2-fluoro-N-isopropylbenzamide (position 1) 589.1 g/mol Chromenone fusion increases aromatic stacking potential; isopropyl group improves solubility
CAS 922136-95-6 Pyrazolo[3,4-d]pyrimidinone 2-Fluorobenzyl (position 5); 2-ethoxybenzamide (position 1) 435.5 g/mol Ethoxy group introduces steric bulk; single fluorine limits electronic effects
CAS 922131-26-8 Pyrazolo[3,4-d]pyrimidinone Benzyl (position 5); 4-(trifluoromethyl)benzamide (position 1) 441.4 g/mol Trifluoromethyl group enhances metabolic stability and hydrophobicity

¹Molecular weight calculated using formula C₂₃H₁₈F₂N₆O₄.

Key Observations:

  • Fluorination Patterns : Dual fluorine atoms in the benzamide moiety (target compound) improve lipophilicity compared to the single fluorine in Example 53 or the trifluoromethyl group in CAS 922131-26-6. This may influence cellular uptake and target engagement .
  • Steric Considerations : The ethoxy group in CAS 922136-95-6 introduces steric hindrance, which could reduce binding affinity relative to the compact nitro group in the target compound .

Physicochemical and Pharmacokinetic Profiles

Table 2: Inferred Properties Based on Substituents

Property Target Compound Example 53 CAS 922136-95-6 CAS 922131-26-8
LogP (Predicted) ~2.8 ~3.5 ~2.2 ~3.0
Aqueous Solubility Low Very Low Moderate Low
Metabolic Stability High (fluorine shielding) Moderate Moderate High (CF₃ group)

Rationale:

  • LogP : The trifluoromethyl group in CAS 922131-26-8 increases hydrophobicity (LogP ~3.0), while the ethoxy group in CAS 922136-95-6 reduces it (LogP ~2.2). The target compound’s balance of nitro and fluorine substituents yields intermediate lipophilicity.
  • Metabolic Stability: Fluorine atoms in the target compound and CAS 922131-26-8 hinder oxidative metabolism, whereas Example 53’s chromenone core may undergo hepatic glucuronidation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodology :

  • Stepwise functionalization : Begin with the pyrazolo[3,4-d]pyrimidin-4-one core. Introduce substituents at the 5-position via alkylation using 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Subsequent coupling of the ethylamine sidechain with 3,4-difluorobenzamide is achieved via amide bond formation using coupling agents like HATU or DCC in anhydrous solvents .
  • Key validation : Monitor reaction progression via TLC or HPLC. Confirm regioselectivity of substitutions using ¹H NMR (e.g., distinguishing N1 vs. N2 alkylation via proton shifts in the pyrimidine ring) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical workflow :

  • Chromatography : Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradients) or preparative HPLC .
  • Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., diagnostic signals: δ 8.5–9.0 ppm for pyrimidine protons, δ 4.5–5.5 ppm for ethylenic protons in the dihydro-pyrimidinone ring). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

II. Advanced Research Questions

Q. What experimental designs are used to resolve contradictions in bioactivity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Case study :

  • Dose-response variability : If inconsistent IC₅₀ values arise, validate assay conditions (e.g., ATP concentration in kinase assays) and ensure compound stability in buffer (e.g., pH 7.4, 37°C, 24h). Use LC-MS to detect degradation products .
  • Off-target effects : Employ counter-screens against related enzymes (e.g., kinase panels) and use isothermal titration calorimetry (ITC) to confirm binding specificity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • In silico strategies :

  • ADMET prediction : Use tools like SwissADME to predict logP (target <5), solubility (AlogPS), and CYP450 inhibition. For example, the 3-nitrobenzyl group may increase metabolic lability; replacing it with a trifluoromethyl group (as in related compounds) enhances metabolic stability .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) to prioritize substituents that improve binding affinity. Focus on hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the difluorobenzamide moiety .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Process chemistry considerations :

  • Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale reactions. Ensure reproducibility by controlling exotherms during alkylation steps .
  • Catalyst selection : Transition from stoichiometric coupling agents (e.g., DCC) to catalytic systems (e.g., DMAP) to reduce waste. Monitor reaction efficiency via inline FTIR .

III. Mechanistic & Functional Studies

Q. How does the 3-nitrobenzyl group influence the compound’s biological activity compared to other substituents?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing effects : The nitro group enhances electrophilicity at the pyrimidine ring, potentially improving binding to nucleophilic residues (e.g., cysteine in kinases). Compare IC₅₀ values against analogs with methyl or methoxy substituents .
  • Metabolic stability : Nitro groups are prone to reduction in vivo; consider replacing with bioisosteres (e.g., cyano) while retaining activity .

Q. What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays :

  • Time-dependent inhibition : Pre-incubate the compound with the enzyme (e.g., kinase) and measure residual activity over time. Use nonlinear regression to determine kinact/KI .
  • X-ray crystallography : Co-crystallize the compound with the target protein to identify binding modes. For example, the difluorobenzamide moiety may occupy a hydrophobic pocket adjacent to the ATP-binding site .

IV. Data Reproducibility & Validation

Q. How can researchers address batch-to-batch variability in biological assays for this compound?

  • Quality control protocols :

  • Strict characterization : Require ≥95% purity (HPLC) and identical ¹H NMR spectra for all batches. Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .
  • Bioassay standardization : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to vehicle-treated samples across experiments .

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